3'-n-Butoxy-4'-methoxypropiophenone
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Overview
Description
3’-n-Butoxy-4’-methoxypropiophenone is an organic compound with the molecular formula C13H18O3 It is a derivative of propiophenone, featuring a butoxy group at the 3’ position and a methoxy group at the 4’ position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-n-Butoxy-4’-methoxypropiophenone can be achieved through several methods. One common approach involves the reaction of 4’-methoxypropiophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3’-n-Butoxy-4’-methoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4’-methoxybenzoic acid.
Reduction: Formation of 3’-n-butoxy-4’-methoxypropiophenol.
Substitution: Formation of 3’-n-butoxy-4’-methoxy-2-nitropropiophenone.
Scientific Research Applications
3’-n-Butoxy-4’-methoxypropiophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3’-n-Butoxy-4’-methoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxypropiophenone: Lacks the butoxy group, making it less hydrophobic.
3’-n-Butoxypropiophenone: Lacks the methoxy group, affecting its reactivity and solubility.
4’-Hydroxy-3’-methoxypropiophenone: Contains a hydroxy group instead of a butoxy group, altering its chemical properties.
Uniqueness
3’-n-Butoxy-4’-methoxypropiophenone is unique due to the presence of both butoxy and methoxy groups, which confer distinct chemical and physical properties. These functional groups influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-butoxy-4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-6-9-17-14-10-11(12(15)5-2)7-8-13(14)16-3/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHUBILXAJUZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)CC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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